2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and piperidine moieties, which are linked through a spiro junction, and an acetamide group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Chromene-Piperidine Spiro Compound: This step involves the cyclization of a suitable precursor to form the spiro junction between the chromene and piperidine rings. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process.
Acetylation: The spiro compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the desired position.
Attachment of the Benzothiazole Moiety: The final step involves the coupling of the acetylated spiro compound with a benzothiazole derivative. This is typically achieved through a nucleophilic substitution reaction, where the benzothiazole derivative acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols or amines.
Substitution: The benzothiazole moiety can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine, while alkylation may involve alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential pharmacological effects could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromene and benzothiazole moieties could play a crucial role in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide
Uniqueness
Compared to similar compounds, 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,3-benzothiazol-2-yl)acetamide stands out due to the presence of the benzothiazole moiety. This structural feature may confer unique electronic properties and reactivity, potentially enhancing its biological activity and making it a more versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C24H23N3O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H23N3O5S/c1-15(28)27-10-8-24(9-11-27)13-19(29)17-7-6-16(12-20(17)32-24)31-14-22(30)26-23-25-18-4-2-3-5-21(18)33-23/h2-7,12H,8-11,13-14H2,1H3,(H,25,26,30) |
InChI Key |
MQRKYNXMXWMRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.